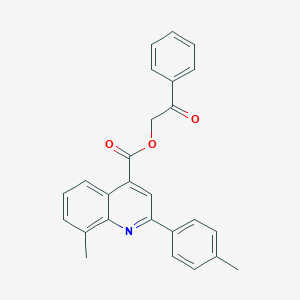![molecular formula C12H15NO4 B435653 3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid CAS No. 355412-67-8](/img/structure/B435653.png)
3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The starting compound was 1,2,3,4,5-pentamethylcyclopentadiene, which was heated with maleic anhydride . The resulting compound was subjected to the reaction with hydroxylamine hydrochloride in a water solution . The final compound was obtained by alkylation of hydroxyimide with 2-chloromethyl-oxirane (in the presence of anhydrous potassium carbonate) to give the epoxy ether, and then it was condensed with dimethylamine .Molecular Structure Analysis
The molecular formula of the compound is C13H15NO5 . Its molecular weight is 265.268 .Scientific Research Applications
Pharmaceutical Research
Compounds with similar structures have been studied for their anticancer and anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the development of new therapeutic agents.
Organic Synthesis
The compound could serve as a building block in organic synthesis, particularly in the creation of complex molecules with norbornene structures which are prevalent in natural products and pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-4-yl)-propionic acid” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of this compound is not well-documented in the literature. Given its unique structure, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. Without knowing the exact targets, it’s challenging to predict the exact mode of action .
Biochemical Pathways
The biochemical pathways affected by this compound are also not well-known. It’s possible that it could influence a variety of pathways depending on its targets. Once the targets are identified, it would be possible to map out the affected pathways and their downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action. Once these are known, it would be possible to describe the effects in detail .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Without more information on this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its action .
properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-8(15)3-4-13-11(16)9-6-1-2-7(5-6)10(9)12(13)17/h6-7,9-10H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOKDGRQVYKIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-4-yl)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














